molecular formula C26H23Cl2NO B297660 N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Numéro de catalogue B297660
Poids moléculaire: 436.4 g/mol
Clé InChI: MVOPESAGXIYHJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.

Mécanisme D'action

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is one of the four subtypes of adenosine receptors. Adenosine receptors are activated by endogenous adenosine, which is released from cells under various physiological and pathological conditions. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of downstream effects such as inhibition of neurotransmitter release, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects in different tissues and organs. In the cardiovascular system, DPCPX has been shown to inhibit adenosine-induced vasodilation and decrease myocardial infarct size in animal models of ischemia-reperfusion injury. In the central nervous system, DPCPX has been shown to block the sedative and anticonvulsant effects of adenosine, suggesting a potential role in the treatment of epilepsy. In the immune system, DPCPX has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential role in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DPCPX in scientific research is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptor subtypes. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine receptor antagonists such as caffeine and theophylline. This may require higher concentrations of DPCPX to achieve the desired effects, which can be a potential source of experimental variability.

Orientations Futures

There are several potential future directions for the use of DPCPX in scientific research. One area of interest is the role of adenosine A1 receptors in cancer biology. Adenosine has been shown to play a role in tumor growth and metastasis, and blocking the adenosine A1 receptor may have therapeutic potential in cancer treatment. Another area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Adenosine has been shown to have neuroprotective effects, and blocking the adenosine A1 receptor may have potential as a treatment for these diseases.

Méthodes De Synthèse

The synthesis of DPCPX involves a series of chemical reactions starting from the commercially available 3,4-dichlorophenylacetic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with the bicyclic ketone to form the key intermediate. This intermediate is then subjected to a series of reduction and coupling reactions to yield the final product, DPCPX.

Applications De Recherche Scientifique

DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play a critical role in regulating various physiological functions such as cardiovascular function, neurotransmission, and immune function.

Propriétés

Nom du produit

N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Formule moléculaire

C26H23Cl2NO

Poids moléculaire

436.4 g/mol

Nom IUPAC

N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C26H23Cl2NO/c1-14(2)22-23-16-7-3-5-9-18(16)24(19-10-6-4-8-17(19)23)25(22)26(30)29-15-11-12-20(27)21(28)13-15/h3-14,22-25H,1-2H3,(H,29,30)

Clé InChI

MVOPESAGXIYHJG-UHFFFAOYSA-N

SMILES

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=C(C=C5)Cl)Cl

SMILES canonique

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=C(C=C5)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.